5-(4-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
This compound, with the systematic name 5-(4-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione , belongs to the class of pyrimidoquinoline derivatives. Let’s break down its structure:
Chemical Formula: CHNOS
Molecular Weight: 397.5 g/mol
CAS Number: 205312-93-2
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its rarity and specialized applications may limit large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: The compound may undergo various chemical reactions, including:
Oxidation: Oxidative transformations could occur at specific positions.
Reduction: Reduction reactions may lead to modified derivatives.
Substitution: Substituents on the aromatic ring can be replaced.
Cyclization: Intramolecular cyclizations may yield related structures.
Oxidation: Oxidizing agents (e.g., KMnO, PCC)
Reduction: Reducing agents (e.g., NaBH, LiAlH)
Substitution: Halogenating agents (e.g., Br, Cl)
Cyclization: Acidic or basic conditions
Major Products:: The specific products depend on reaction conditions and regioselectivity. Researchers would need to explore these reactions experimentally.
Scientific Research Applications
Chemistry::
Drug Discovery: Investigate its potential as a lead compound for novel drugs.
Catalysis: Explore its catalytic properties in organic transformations.
Biological Activity: Assess its effects on cellular processes.
Pharmacology: Investigate its potential as a therapeutic agent.
Materials Science: Explore its use in materials with unique properties.
Mechanism of Action
The exact mechanism remains elusive due to limited research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related structures:
Pyrimidoquinolines: Explore other pyrimidoquinoline derivatives.
10-Ethyl-3-methyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: A structurally similar compound.
Other 5-membered ring systems: Investigate compounds with similar heterocyclic cores.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C20H21N3O4/c1-22-18-17(19(25)23(2)20(22)26)15(11-7-9-12(27-3)10-8-11)16-13(21-18)5-4-6-14(16)24/h7-10,15,21H,4-6H2,1-3H3 |
InChI Key |
UPOZAULDSDOWAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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